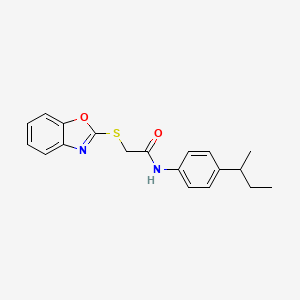![molecular formula C24H22N2O3 B2852472 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one CAS No. 838813-04-0](/img/structure/B2852472.png)
1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole derivative . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a benzyloxy group, a hydroxyphenyl group, and a pyrazol-1-yl group . These groups contribute to the compound’s chemical properties and potential biological activities.Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
This compound can be utilized in the catalytic processes of organic synthesis. The benzyloxy and hydroxyphenyl groups may act as stabilizing agents in catalytic cycles, enhancing the efficiency of reactions such as protodeboronation of pinacol boronic esters . This is particularly valuable in the synthesis of complex organic molecules where precise control over reaction pathways is crucial.
Pharmaceutical Drug Design
The pyrazoline moiety present in this compound is known to be a pharmacologically active scaffold. It is found in several marketed molecules with a wide range of uses, establishing its importance in the pharmaceutical sector . This compound could serve as a lead structure for the development of new drugs with potential applications in treating various diseases.
Anticancer Research
Derivatives of this compound have been designed and synthesized for their potential EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines . This suggests that the compound could be a valuable tool in anticancer research, particularly in the design of new chemotherapy agents.
Neutron Capture Therapy
Boronic esters, closely related to the structure of this compound, are considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . This therapy is a promising approach for treating cancer by targeting tumors at the cellular level with minimal damage to surrounding healthy tissues.
Antimicrobial Activity
The compound’s structure, which includes a benzyloxyphenyl group, could be explored for its antimicrobial properties. Benzimidazole and related structures have shown effectiveness against various strains of microorganisms, suggesting potential use in developing new antibacterial agents .
Chemical Synthesis Building Blocks
The benzyloxyphenyl group within this compound’s structure is a valuable building block in chemical synthesis. It can be used to create a variety of phenyl urea derivatives, which have numerous applications in developing materials and chemicals for industrial purposes .
Propiedades
IUPAC Name |
1-[5-(4-hydroxyphenyl)-3-(4-phenylmethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-17(27)26-24(15-23(25-26)19-7-11-21(28)12-8-19)20-9-13-22(14-10-20)29-16-18-5-3-2-4-6-18/h2-14,24,28H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYSJJYEQVFMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-(4-hydroxyphenyl)-5-[4-(phenylmethoxy)phenyl]-2-pyrazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2852394.png)
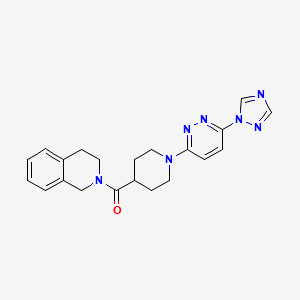

![Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2852399.png)
![N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2852400.png)
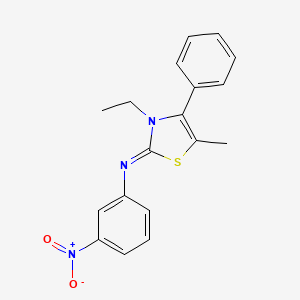
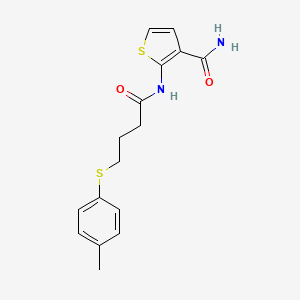
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2852403.png)
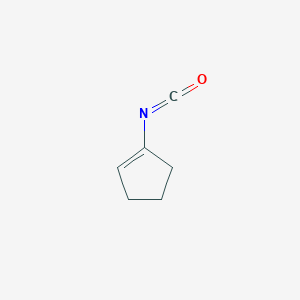
![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2852407.png)

